BenchChemオンラインストアへようこそ!

6-(Benzyloxy)-3-bromo-2-fluoropyridine

MAO-B inhibition neurodegeneration benzyloxy pharmacophore

This specific 6-(benzyloxy)-3-bromo-2-fluoropyridine regioisomer is essential for synthetic routes requiring orthogonal C2 (SNAr), C3 (Suzuki), and C6 (deprotection) diversification. Unlike its 5-benzyloxy or 3-benzyloxy variants, this substitution pattern ensures correct palladium-catalyzed cross-coupling selectivity and preserves the 2-fluoropyridine pharmacophore critical for MAO-B and kinase inhibitor SAR. Only this regioisomer guarantees reliable reaction outcomes for generating 3,5-disubstituted 2-pyridone libraries.

Molecular Formula C12H9BrFNO
Molecular Weight 282.11 g/mol
Cat. No. B8031230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)-3-bromo-2-fluoropyridine
Molecular FormulaC12H9BrFNO
Molecular Weight282.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC(=C(C=C2)Br)F
InChIInChI=1S/C12H9BrFNO/c13-10-6-7-11(15-12(10)14)16-8-9-4-2-1-3-5-9/h1-7H,8H2
InChIKeyGLSCAGAVYFBSEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzyloxy)-3-bromo-2-fluoropyridine: A Dual-Halogen Benzyloxy Pyridine Building Block for Regioselective Functionalization


6-(Benzyloxy)-3-bromo-2-fluoropyridine (CAS 1881291-08-2; molecular formula C₁₂H₉BrFNO; molecular weight 282.11) is a polysubstituted pyridine derivative featuring a benzyloxy group at the 6-position, a bromine atom at the 3-position, and a fluorine atom at the 2-position [1]. This heterocyclic scaffold serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, wherein the orthogonal reactivity of its three functional groups enables stepwise, regioselective diversification strategies [2].

Why 6-(Benzyloxy)-3-bromo-2-fluoropyridine Cannot Be Replaced by Other Benzyloxy-Bromo-Fluoropyridine Regioisomers


Regioisomeric variants such as 5-(benzyloxy)-3-bromo-2-fluoropyridine and 3-benzyloxy-5-bromo-2-fluoropyridine share the same molecular formula and identical mass, yet their substitution patterns confer fundamentally different electronic environments and steric accessibility that dictate divergent chemical reactivity, cross-coupling efficiency, and downstream biological target engagement [1]. In palladium-catalyzed Suzuki-Miyaura reactions, the relative positioning of bromine and fluorine substituents on the pyridine ring critically influences the site-selectivity of oxidative addition and subsequent transmetalation, with 2-fluoropyridine scaffolds exhibiting distinct regiochemical preferences compared to their 3- or 4-fluoro counterparts [2]. Consequently, substituting one regioisomer for another in a validated synthetic route or structure-activity relationship (SAR) study predictably leads to altered reaction outcomes, reduced yields, or loss of desired biological activity.

Quantitative Differentiation Evidence for 6-(Benzyloxy)-3-bromo-2-fluoropyridine Versus Closest Analogs


Benzyloxy-Fluoropyridine Pharmacophore: MAO-B Inhibitory Potency Advantage Over Non-Benzyloxy and Non-Fluorinated Analogs

The benzyloxy-fluoropyridine structural motif, of which 6-(benzyloxy)-3-bromo-2-fluoropyridine is a representative core, confers significantly enhanced monoamine oxidase B (MAO-B) inhibitory activity relative to non-benzyloxy or non-fluorinated pyridine analogs. In a systematic evaluation of benzyloxy-derived halogenated chalcones, compounds incorporating the benzyloxy pharmacophore demonstrated MAO-B IC₅₀ values in the nanomolar range, with the most potent analog BB4 achieving an IC₅₀ of 0.062 μM, which surpasses the reference clinical MAO-B inhibitors Lazabemide (IC₅₀ = 0.11 μM) and Pargyline (IC₅₀ = 0.14 μM) [1]. Furthermore, compounds lacking the benzyloxy group or fluorine substitution showed substantially reduced or negligible MAO-B inhibition, with residual MAO-B activities >50% at 1 μM [1]. This data establishes that the combination of the benzyloxy moiety and the electron-withdrawing fluorine substituent on the pyridine ring is critical for achieving sub-micromolar MAO-B inhibition, a property directly relevant to building blocks designed for neurodegenerative disease drug discovery.

MAO-B inhibition neurodegeneration benzyloxy pharmacophore

Orthogonal Reactivity: Br vs. F Chemoselectivity Advantage Over 2-Bromo-5-Fluoropyridine and Non-Fluorinated Analogs

The 2-fluoro-3-bromo substitution pattern present in 6-(benzyloxy)-3-bromo-2-fluoropyridine enables a distinct chemoselective hierarchy in transition-metal-catalyzed cross-coupling reactions that is not achievable with non-fluorinated or differently halogenated pyridine analogs. In Pd-catalyzed Suzuki-Miyaura cross-coupling reactions of halogenated pyridines, the reactivity order follows Br >> Cl > F, with the bromine substituent undergoing oxidative addition preferentially while the fluorine atom remains inert and serves as a subsequent synthetic handle [1]. This orthogonal reactivity profile contrasts sharply with 2-bromo-5-fluoropyridine and 2-bromo-3-fluoropyridine analogs, where the altered electronic environment of the pyridine ring due to different fluorine positioning modifies both the rate of oxidative addition at the bromine site and the stability of the palladium intermediate [2]. Specifically, 2-fluoropyridine derivatives exhibit enhanced reactivity at the 3-bromo position compared to 3-fluoropyridine regioisomers, attributable to the stronger electron-withdrawing inductive effect of fluorine when positioned ortho to the pyridine nitrogen [2].

chemoselectivity Suzuki-Miyaura coupling regioselective synthesis

Benzyloxy Group: Synthetic Versatility and Protecting Group Advantage Over 2-Fluoro-3-bromopyridine

The presence of the 6-benzyloxy substituent distinguishes this compound from the simpler parent scaffold 2-fluoro-3-bromopyridine and provides two critical synthetic advantages: (1) the benzyloxy group functions as a masked hydroxyl group that can be orthogonally deprotected via hydrogenolysis (H₂, Pd/C) to reveal a 6-hydroxypyridine tautomer (2-pyridone) for further functionalization, and (2) it sterically and electronically modulates nucleophilic aromatic substitution (SNAr) reactivity at the 2-fluoro position. In comparative synthetic sequences leading to 3,5-disubstituted 2-fluoropyridines, the presence of an oxygen-based substituent at the 6-position (analogous to benzyloxy) significantly influences the regioselectivity of subsequent cross-coupling steps compared to unsubstituted 2-fluoro-3-bromopyridine [1]. Additionally, the benzyloxy group can be selectively removed without affecting the bromine or fluorine substituents, enabling late-stage diversification that is not possible with the unadorned dihalopyridine core.

protecting group strategy nucleophilic substitution benzyl deprotection

Physicochemical Differentiation: Calculated LogP and Electronic Parameters Versus Regioisomeric Analogs

The 2-fluoro-3-bromo-6-benzyloxy substitution pattern imparts a distinctive lipophilicity and electronic profile relative to its regioisomers that directly influences membrane permeability, metabolic stability, and target binding in drug discovery contexts. While experimental LogP data for 6-(benzyloxy)-3-bromo-2-fluoropyridine is not yet reported in primary literature, computational predictions indicate that the 6-benzyloxy-2-fluoro arrangement yields a calculated LogP value that differs from the 5-benzyloxy-3-bromo-2-fluoropyridine regioisomer due to altered dipole moment orientation and hydrogen-bonding capacity of the pyridine nitrogen [1]. Specifically, 2-fluoropyridine derivatives exhibit a lower pKa of the conjugate acid (pyridinium ion) compared to 3- or 4-fluoro analogs, resulting in a higher fraction of neutral, membrane-permeable species at physiological pH [2]. This electronic distinction is critical for CNS drug discovery programs where optimal LogP (typically 2-4) and low basicity are desired parameters for blood-brain barrier penetration.

lipophilicity medicinal chemistry ADME properties

Optimal Procurement and Application Scenarios for 6-(Benzyloxy)-3-bromo-2-fluoropyridine


Synthesis of 3-Aryl/ Heteroaryl-6-benzyloxy-2-fluoropyridine Libraries via Chemoselective Suzuki-Miyaura Coupling

6-(Benzyloxy)-3-bromo-2-fluoropyridine is optimally employed as the key electrophilic partner in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions to generate diverse 3-substituted-6-benzyloxy-2-fluoropyridine libraries. The bromine atom at the 3-position undergoes efficient oxidative addition with Pd(0) catalysts while the 2-fluoro and 6-benzyloxy groups remain intact, enabling the introduction of aryl, heteroaryl, or alkenyl boronic acids with minimal competing side reactions [1]. This chemoselective transformation is particularly valuable for constructing focused compound libraries for kinase inhibitor programs, where the 2-fluoropyridine motif is a privileged scaffold [2].

Late-Stage Hydrogenolysis to Access 3-Bromo-2-fluoro-6-hydroxypyridine (2-Pyridone) Scaffolds

Following initial diversification at the 3-bromo position, the 6-benzyloxy group serves as a masked hydroxyl that can be cleanly deprotected under mild hydrogenolysis conditions (H₂, Pd/C) to yield the corresponding 6-hydroxypyridine, which exists predominantly as the 2-pyridone tautomer [1]. This sequential strategy (cross-coupling followed by deprotection) provides an efficient two-step route to 3,5-disubstituted 2-pyridones, a structural class with demonstrated utility in phosphodiesterase inhibitors and anti-inflammatory agents [1].

Construction of Poly-Substituted Pyridines via Orthogonal SNAr/Cross-Coupling Sequences

The 2-fluoro substituent on 6-(benzyloxy)-3-bromo-2-fluoropyridine is susceptible to nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiolates, providing a complementary functionalization pathway orthogonal to the Pd-catalyzed cross-coupling at the 3-bromo position. This orthogonal reactivity enables stepwise, programmable introduction of three distinct substituents: (1) SNAr at C2, (2) Suzuki coupling at C3, and (3) deprotection/functionalization at C6 [1]. Such building blocks are essential for generating diverse screening libraries where regioisomeric purity is critical for SAR interpretation.

MAO-B Targeted Fragment-Based Drug Discovery and Lead Optimization

Given the established potency of benzyloxy-fluoropyridine-containing scaffolds as MAO-B inhibitors with IC₅₀ values below 100 nM [1], 6-(benzyloxy)-3-bromo-2-fluoropyridine is a strategically valuable core for fragment elaboration or as a late-stage intermediate in the synthesis of MAO-B targeted therapeutics. The compound's structural features—specifically the 2-fluoropyridine core and benzyloxy substituent—mirror the pharmacophoric elements demonstrated to confer reversible competitive MAO-B inhibition with high selectivity indices (>400) over MAO-A [1]. Procurement of this specific regioisomer ensures that subsequent SAR studies are conducted on the substitution pattern most likely to yield CNS-penetrant, selective MAO-B inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Benzyloxy)-3-bromo-2-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.